molecular formula C20H18O3 B14588460 10-(Diethoxyethenylidene)phenanthren-9(10H)-one CAS No. 61544-07-8

10-(Diethoxyethenylidene)phenanthren-9(10H)-one

Cat. No.: B14588460
CAS No.: 61544-07-8
M. Wt: 306.4 g/mol
InChI Key: YWCKTJCBOXFOES-UHFFFAOYSA-N
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Description

10-(Diethoxyethenylidene)phenanthren-9(10H)-one: is a complex organic compound belonging to the class of phenanthrene derivatives. Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of a diethoxyethenylidene group attached to the phenanthrene core, making it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-(Diethoxyethenylidene)phenanthren-9(10H)-one typically involves the reaction of phenanthrene-9,10-quinone with diethoxyethene under specific conditions. The reaction is often catalyzed by a palladium catalyst and may involve phase transfer catalysis to enhance the reaction efficiency .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate.

    Reduction: Hydrogen gas with a palladium or nickel catalyst.

    Substitution: Bromine, sulfuric acid, and other electrophilic reagents.

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of various phenanthrene derivatives, which are important in the study of polycyclic aromatic hydrocarbons and their chemical properties.

Biology: Phenanthrene derivatives have been studied for their potential biological activities, including anti-cancer and anti-inflammatory properties. The unique structure of 10-(Diethoxyethenylidene)phenanthren-9(10H)-one makes it a candidate for further biological evaluation.

Industry: The compound can be used in the production of dyes, plastics, and other industrial chemicals. Its unique chemical properties make it valuable in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 10-(Diethoxyethenylidene)phenanthren-9(10H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

    Phenanthrene: A polycyclic aromatic hydrocarbon with three fused benzene rings.

    9,10-Dihydrophenanthrene: A reduced form of phenanthrene.

    Phenanthrenequinone: An oxidized derivative of phenanthrene.

Uniqueness: 10-(Diethoxyethenylidene)phenanthren-9(10H)-one is unique due to the presence of the diethoxyethenylidene group, which imparts distinct chemical properties and reactivity compared to other phenanthrene derivatives. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

61544-07-8

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C20H18O3/c1-3-22-19(23-4-2)13-18-16-11-6-5-9-14(16)15-10-7-8-12-17(15)20(18)21/h5-12H,3-4H2,1-2H3

InChI Key

YWCKTJCBOXFOES-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C=C1C2=CC=CC=C2C3=CC=CC=C3C1=O)OCC

Origin of Product

United States

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